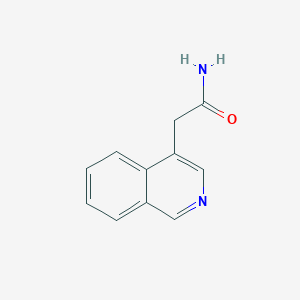![molecular formula C14H11FN2O B13664404 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone in the presence of a suitable catalyst. For example, the condensation of 2-aminopyridine with 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst such as BF3·Et2O can yield the desired product . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and environmentally benign solvents to ensure operational simplicity and high atom economy . The use of metal-free or green catalytic systems is also emphasized to minimize the ecological impact of the production process .
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups
科学的研究の応用
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects . Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a different position of the fluorine atom.
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a methoxy group .
Uniqueness
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the fluorine atom at the 3-position and the methoxy group at the 6-position can enhance its biological activity and selectivity compared to other similar compounds .
特性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChIキー |
JIEKKDKRGRAVFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


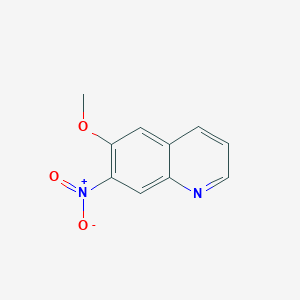
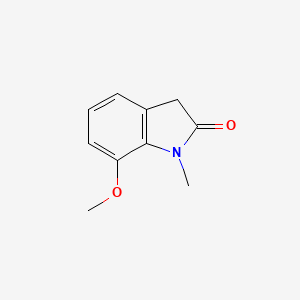
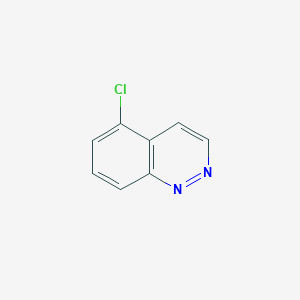
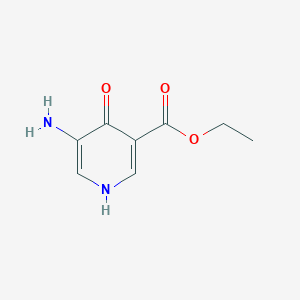

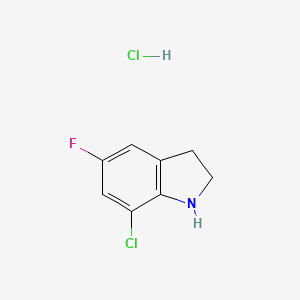
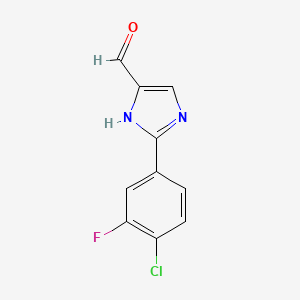


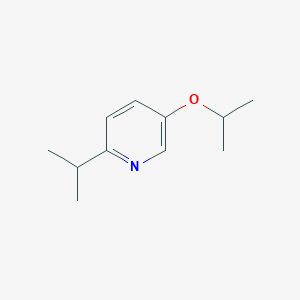
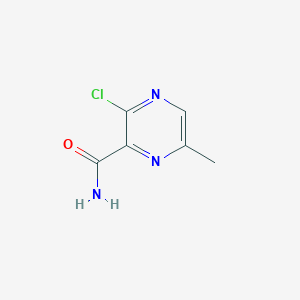
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
